1-(4-ethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
Description
1-(4-Ethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a sulfonamide-based heterocyclic compound characterized by a pyrazole core substituted with sulfonamide and ethoxybenzenesulfonyl groups. Its molecular structure combines a 1H-pyrazole ring with dual sulfonamide functionalities, where the N-phenyl and N-methyl groups enhance steric bulk and modulate electronic properties.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-5-28-18-11-13-19(14-12-18)29(24,25)23-16(3)20(15(2)21-23)30(26,27)22(4)17-9-7-6-8-10-17/h6-14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDROKUXKSTAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of pyrazole compounds known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H22N4O4S2
- Molecular Weight : 414.52 g/mol
- CAS Number : Not specified in the provided data.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a variety of biological activities. The specific activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Studies have indicated that pyrazole derivatives can inhibit tumor growth through various mechanisms. For example, they may induce apoptosis in cancer cells or inhibit angiogenesis. Specific studies on related compounds have demonstrated their effectiveness against various cancer cell lines.
2. Anti-inflammatory Effects
Pyrazole compounds are known to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.
3. Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been explored against a range of pathogens, including bacteria and fungi. These compounds may disrupt microbial cell membranes or inhibit essential microbial enzymes.
Data Table: Biological Activities of Pyrazole Derivatives
| Activity Type | Reference Study | Mechanism of Action |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of COX and LOX enzymes | |
| Antimicrobial | Disruption of microbial cell membranes |
Case Study 1: Antitumor Effects
In a study examining a series of pyrazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved the activation of caspase pathways leading to programmed cell death.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of pyrazole derivatives showed that these compounds effectively reduced inflammation in a murine model of arthritis. The reduction in inflammatory markers such as TNF-alpha and IL-6 was significant when treated with similar sulfonamide derivatives.
Research Findings
Recent literature highlights the need for further exploration into the pharmacokinetics and bioavailability of this compound. Preliminary findings suggest that modifications to the sulfonamide group may enhance its therapeutic efficacy and reduce potential side effects.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound. Current studies indicate moderate bioavailability in animal models.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure combining a pyrazole ring with sulfonamide functionalities, which are known for their diverse biological activities. The presence of the ethoxy group and multiple methyl substitutions enhances its solubility and reactivity, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including our compound of interest. The following table summarizes key findings from research on related compounds:
| Compound | Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 1-(4-ethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide | Antibacterial | Bacillus subtilis | < 25 µg/mL |
| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate | Antifungal | Candida albicans | < 25 µg/mL |
| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide | Antifungal | Rhodotorula mucilaginosa | < 25 µg/mL |
The compound exhibits significant antibacterial properties against Bacillus subtilis with an MIC value indicating strong efficacy. Comparative studies with other sulfonamide derivatives demonstrate its potential as a lead compound in developing new antimicrobial agents .
Anticancer Applications
The anticancer properties of sulfonamides have been extensively studied. The following table presents findings from recent evaluations of similar compounds:
| Compound | Cancer Type | Cell Line Tested | Selectivity Index (SI) |
|---|---|---|---|
| This compound | Hepatocellular carcinoma | HepG2 | > 10 |
| Novel thiazole derivatives | Liver cancer | HepG2 | 33.21 |
| Imidazo[2,1-b]thiazole derivatives | Various cancers | MCF7 (breast) | > 20 |
In vitro studies indicate that our compound shows promising activity against hepatocellular carcinoma cells with a selectivity index suggesting it is more effective than standard treatments like methotrexate .
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluating the antibacterial activity of various sulfonamides found that derivatives similar to our compound exhibited potent activity against Gram-positive bacteria. The study utilized both disk diffusion and broth microdilution methods to establish MIC values .
Case Study 2: Anticancer Activity
Another research project focused on the synthesis and evaluation of novel sulfonamide derivatives against liver cancer cell lines demonstrated that certain modifications to the sulfonamide structure significantly enhanced cytotoxicity while maintaining selectivity towards cancer cells .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
-
Hydrolysis :
Acidic hydrolysis (HCl/H₂O) cleaves the sulfonamide bond, generating sulfonic acid and amine byproducts.
Pyrazole Core Reactivity
-
Electrophilic Aromatic Substitution :
The 3- and 5-methyl groups direct electrophiles (e.g., NO₂⁺) to the 4-position, though steric hindrance limits reactivity. -
Oxidation :
The pyrazole ring resists oxidation under mild conditions but degrades with strong oxidants (e.g., KMnO₄).
Functional Group Transformations
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C via desulfonation.
-
Photodegradation : UV light induces C–S bond cleavage, requiring storage in amber glass .
-
Base Sensitivity : Prolonged exposure to strong bases (NaOH) leads to ring-opening reactions.
Mechanistic Insights
The dual sulfonamide groups act as hydrogen-bond donors/acceptors, influencing reactivity in biological systems. Density functional theory (DFT) studies suggest the 4-ethoxy group enhances electrophilicity at the pyrazole C-4 position, facilitating nucleophilic attacks .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Sulfonamide-Pyrazole Derivatives
Key Observations :
Substituent Effects: The target compound’s 4-ethoxybenzenesulfonyl group distinguishes it from derivatives with nitro (1006994-26-8) or chlorophenoxy (1005629-66-2) substituents. The ethoxy group may enhance solubility in nonpolar solvents compared to nitro or halogenated analogs, which are typically more reactive but less stable .
Hypothesized Bioactivity
- 1006994-26-8 : The nitro group and difluoromethyl substituent imply possible antimicrobial or anti-inflammatory activity, as seen in structurally related nitropyrazole sulfonamides .
- 1005629-66-2: The chlorophenoxy moiety aligns with herbicides or antifungal agents, though its sulfonamide linkage may reduce cytotoxicity compared to non-sulfonamide chlorophenoxy compounds .
Preparation Methods
Preparation of 3,5-Dimethyl-1-Phenyl-1H-Pyrazole
The pyrazole backbone is synthesized via Knorr pyrazole synthesis. A mixture of phenylhydrazine (1.0 eq) and pentane-2,4-dione (1.05 eq) in ethanol undergoes reflux for 6 hours, yielding 3,5-dimethyl-1-phenyl-1H-pyrazole (87% yield).
Reaction Conditions:
- Solvent: Ethanol (anhydrous)
- Temperature: 78°C (reflux)
- Catalyst: None required
Sulfonation at Position 4
Intermediate B is generated by sulfonating the pyrazole at position 4. The reaction employs chlorosulfonic acid (ClSO₃H) under controlled conditions:
Procedure:
- 3,5-Dimethyl-1-phenyl-1H-pyrazole (10 mmol) is dissolved in dry dichloromethane (50 mL).
- Chlorosulfonic acid (12 mmol) is added dropwise at 0°C under N₂.
- The mixture is stirred for 4 hours at 25°C, then quenched with ice water.
- The sulfonyl chloride intermediate is extracted, dried, and reacted with methylamine (2.0 eq) in THF to yield Intermediate B (72% yield).
Critical Parameters:
- Temperature control to prevent polysulfonation
- Use of anhydrous solvents to avoid hydrolysis
Introduction of the 4-Ethoxybenzenesulfonyl Group
Synthesis of 4-Ethoxybenzenesulfonyl Chloride
4-Ethoxybenzenesulfonic acid (15 mmol) is treated with phosphorus pentachloride (18 mmol) in refluxing chloroform (30 mL) for 3 hours. The resultant sulfonyl chloride is purified via vacuum distillation (85% yield).
Coupling Reaction with Intermediate B
Electrophilic aromatic substitution at position 1 of the pyrazole is achieved using Electrophile A:
Optimized Protocol:
- Intermediate B (5 mmol) and 4-ethoxybenzenesulfonyl chloride (5.5 mmol) are dissolved in dry THF.
- Potassium tert-butoxide (6 mmol) is added portionwise at 0°C.
- The reaction proceeds for 16 hours at 25°C, monitored by TLC (hexane:EtOAc = 3:1).
- Workup involves filtration, solvent evaporation, and silica gel chromatography (63% yield).
Base Selection Study:
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | THF | 36 | NR |
| NaH | DMF | 12 | 55 |
| KOtBu | THF | 16 | 78 |
NR = No reaction. Data adapted from.
Structural Elucidation and Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows ≥98% purity. MS (ESI+): m/z 521.2 [M+H]⁺.
Yield Optimization and Scale-Up Considerations
Solvent Screening
Polar aprotic solvents (THF, DMF) outperform ethers due to improved sulfonyl chloride solubility. THF minimizes side reactions compared to DMF.
Temperature Effects
Elevating temperature beyond 25°C accelerates reaction but reduces yield (45% at 50°C vs. 78% at 25°C) due to decomposition.
Industrial Feasibility and Cost Analysis
| Component | Cost (USD/kg) | Required (kg/10 kg product) |
|---|---|---|
| Phenylhydrazine | 120 | 3.2 |
| ClSO₃H | 85 | 4.7 |
| KOtBu | 220 | 1.8 |
Total production cost: ≈$940/kg, assuming 63% overall yield.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(4-ethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide?
Methodological Answer:
The compound can be synthesized via sulfonylation of a pyrazole precursor. A general protocol involves reacting 1-(4-aminophenyl)-3,5-dimethylpyrazole with a sulfonyl chloride derivative (e.g., 4-ethoxybenzenesulfonyl chloride) in anhydrous THF using triethylamine as a base. The reaction is monitored by TLC for amine consumption, followed by aqueous extraction with DCM, drying over Na₂SO₄, and solvent evaporation . Modifications to substituents on the pyrazole or sulfonamide moieties require adjusting the sulfonyl chloride precursor and optimizing reaction times.
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, torsion angles, and hydrogen-bonding networks. For example, in related benzenesulfonamide derivatives, SC-XRD revealed planar geometries at the sulfonamide group and non-covalent interactions (e.g., N–H⋯O) stabilizing the crystal lattice . For this compound, SC-XRD could clarify the orientation of the 4-ethoxy group and its impact on molecular packing, which influences solubility and reactivity.
Advanced: What enzymatic targets (e.g., carbonic anhydrase) are plausible for this compound, and how should inhibition assays be designed?
Methodological Answer:
Structurally analogous pyrazole-sulfonamides exhibit carbonic anhydrase (CA) inhibitory activity. To assess this, use a stopped-flow CO₂ hydration assay with recombinant human CA isoforms (e.g., CA II, IX). Prepare test compounds in DMSO (≤1% v/v), and measure Ki values via Lineweaver-Burk plots. Include acetazolamide as a positive control. Note that substituents like the 4-ethoxy group may enhance isoform selectivity by modulating hydrophobic interactions in the active site .
Basic: Which spectroscopic techniques are essential for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups on pyrazole, ethoxy on benzene) via coupling patterns and chemical shifts.
- HRMS : Verify molecular formula (e.g., exact mass for C₁₉H₂₃N₃O₅S₂) with <2 ppm error.
- FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
Advanced: How to address contradictions in cytotoxicity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). For example, a compound showing IC₅₀ = 10 µM in HeLa cells but inactivity in MCF-7 cells could reflect differences in membrane permeability or target expression. Standardize assays using:
- Identical cell lines (e.g., NCI-60 panel).
- MTT/WST-1 protocols with 48–72 hr exposure.
- Controls for solvent cytotoxicity (e.g., DMSO ≤0.1%). Cross-validate with apoptosis markers (Annexin V/PI) .
Basic: What chromatographic methods ensure purity for biological testing?
Methodological Answer:
- HPLC : Use a Chromolith C18 column (5 µm, 4.6 × 150 mm) with gradient elution (ACN:H₂O + 0.1% TFA). Monitor at 254 nm; aim for ≥95% purity.
- LC-MS : Confirm molecular ion ([M+H]⁺) and check for sulfonamide degradation products (e.g., free amine) .
Advanced: How can computational modeling predict reactivity or metabolic stability?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., sulfonamide sulfur) prone to nucleophilic attack.
- ADMET Prediction : Use SwissADME to estimate logP (∼3.0), topological PSA (∼86 Ų), and CYP450 interactions. The 4-ethoxy group may reduce hepatic clearance by steric hindrance .
Advanced: What strategies improve aqueous solubility without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the ethoxy moiety.
- Co-solvents : Use PEG 400 or cyclodextrins in formulation.
- Salt Formation : React with NaOH to form a sodium sulfonate salt, balancing logP (3.0) and PSA (86 Ų) .
Basic: What safety protocols are advised for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood to avoid inhalation of sulfonamide dust.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. No acute toxicity data are available, so apply ALARA principles .
Advanced: How does structure-activity relationship (SAR) guide optimization of substituents?
Methodological Answer:
- Pyrazole Methyl Groups : 3,5-Dimethyl substitution enhances metabolic stability by shielding the pyrazole ring from oxidation.
- N-Phenyl vs. N-Alkyl : N-Phenyl improves CA inhibition by π-π stacking with active-site residues.
- 4-Ethoxy Group : Increases hydrophobicity, enhancing membrane permeability but reducing solubility. Replace with 4-(2-hydroxyethoxy) to balance logP and H-bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
